(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride
Overview
Description
(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also referred to as S-benzyl-2-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid hydrochloride, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 456.91 g/mol. This compound has been used in a variety of laboratory experiments due to its ability to form stable complexes with metal ions. It has also been used in the synthesis of various other compounds, including peptide and protein drugs.
Scientific Research Applications
Synthesis of Amino Acid Derivatives:
- The compound and its derivative, (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield. This showcases the compound's role in the synthesis of complex amino acid derivatives (Adamczyk & Reddy, 2001).
Applications in Enantioselective Catalysis:
- The compound was used in the synthesis of a series of ω-dimethylaminoalkyl substituted ethylenediamine ligands for enantioselective catalysis, demonstrating its utility in creating chiral molecules for asymmetric reactions (Ghosh, Ganzmann, & Gladysz, 2015).
Biocatalysis and Drug Intermediate Synthesis:
- The compound has been used in biocatalysis, particularly by diketoreductase from Acinetobacter baylyi, to produce ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, a significant intermediate for statin drugs. This process highlights the compound's importance in pharmaceutical synthesis and biotechnological applications (Wu, Chen, Liu, & Chen, 2011).
Synthesis of Schiff Bases for Corrosion Inhibition:
- Schiff's bases derived from the compound and aromatic aldehydes have been synthesized and evaluated as corrosion inhibitors for mild steel, indicating its potential in material science and industrial applications (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Mechanism of Action
Target of Action
H-Lys(Z)-OBzl.HCl, also known as (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, is a derivative of the essential amino acid lysine . As an amino acid derivative, it is likely to interact with biological targets that recognize or metabolize amino acids, such as enzymes, transporters, and receptors.
Mode of Action
Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The specific biochemical pathways affected by H-Lys(Z)-OBzlGiven its structural similarity to lysine, it may be involved in pathways where lysine plays a crucial role, such as protein synthesis and metabolism .
Pharmacokinetics
The pharmacokinetics of H-Lys(Z)-OBzlA related compound, h-lys(boc)-oh, has been used in the synthesis of single-walled carbon nanotubes (swcnts), which showed rapid renal clearance in a murine model .
Result of Action
The specific molecular and cellular effects of H-Lys(Z)-OBzlAmino acids and their derivatives, including lysine derivatives, have been commercially used as ergogenic supplements, suggesting they may have beneficial effects on physical, mental, and physiological activities .
properties
IUPAC Name |
benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBTZNKKLKICJY-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | |
CAS RN |
6366-70-7 | |
Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6366-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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